REACTION_CXSMILES
|
[Cl-].[Ce+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:14]=[CH:13][C:12]([Mg]Br)=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[CH2:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][C:18]1=[O:26]>C1COCC1>[C:5]([C:9]1[CH:14]=[CH:13][C:12]([C:18]2([OH:26])[CH2:19][C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:17]2)=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|
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Name
|
|
Quantity
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40.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
4-t-Butylphenylmagnesium bromide
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Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
14.21 g
|
Type
|
reactant
|
Smiles
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C1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
aqueous hydrochloric solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 2 hours under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred for 3.5 h
|
Duration
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3.5 h
|
Type
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STIRRING
|
Details
|
After stirring at 0° C. for 3 h
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
kept at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
(12 h)
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether (4*200 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
DISTILLATION
|
Details
|
2-Indanone (1.34 g) was distilled off at 80° C/0.3 mm Hg
|
Type
|
WASH
|
Details
|
The residue was washed with pentane (50 mL)
|
Type
|
DISTILLATION
|
Details
|
subject to Kugelrohr distillation (185° C./0.3 mm Hg)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1(CC2=CC=CC=C2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |